molecular formula C13H15F3O2 B8000951 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone

2'-iso-Pentoxy-2,2,2-trifluoroacetophenone

Cat. No.: B8000951
M. Wt: 260.25 g/mol
InChI Key: NJMHKBSRRGQDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-iso-Pentoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with an iso-pentoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with iso-pentanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include organic solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of 2’-iso-Pentoxy-2,2,2-trifluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-iso-Pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroalcohols.

Scientific Research Applications

2’-iso-Pentoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-iso-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the iso-pentoxy group, making it less lipophilic.

    2’-Methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of an iso-pentoxy group, resulting in different chemical properties.

    2’-Ethoxy-2,2,2-trifluoroacetophenone: Similar structure but with an ethoxy group, affecting its reactivity and applications.

Uniqueness

2’-iso-Pentoxy-2,2,2-trifluoroacetophenone is unique due to its combination of a trifluoromethyl group and an iso-pentoxy substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMHKBSRRGQDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.